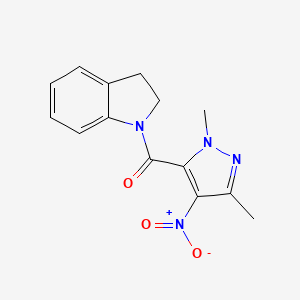![molecular formula C26H28N4S2 B10975734 (8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B10975734.png)
(8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, ethyl, phenyl, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. The starting materials often include substituted naphthyridine derivatives, which undergo a series of reactions such as alkylation, amination, and cyanation. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives with varying substituents. Examples include:
- 2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE
- 2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL AMINE
Uniqueness
The uniqueness of 2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H28N4S2 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(8E)-2-amino-6-ethyl-4-(4-methylsulfanylphenyl)-8-[(4-methylsulfanylphenyl)methylidene]-1,4,5,7-tetrahydro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C26H28N4S2/c1-4-30-15-19(13-17-5-9-20(31-2)10-6-17)25-23(16-30)24(22(14-27)26(28)29-25)18-7-11-21(32-3)12-8-18/h5-13,24,29H,4,15-16,28H2,1-3H3/b19-13+ |
InChI Key |
ULMXWQNSCKIHAV-CPNJWEJPSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=C(C=C2)SC)/C3=C(C1)C(C(=C(N3)N)C#N)C4=CC=C(C=C4)SC |
Canonical SMILES |
CCN1CC(=CC2=CC=C(C=C2)SC)C3=C(C1)C(C(=C(N3)N)C#N)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10975652.png)
![Naphthalen-1-yl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10975656.png)

![1-[(3,4-Difluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10975668.png)
![4-methyl-N-{4-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide](/img/structure/B10975673.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B10975680.png)


![3-Bromo-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10975701.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10975707.png)

![N-(3-fluoro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10975714.png)
![N-(2,4-difluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10975724.png)
